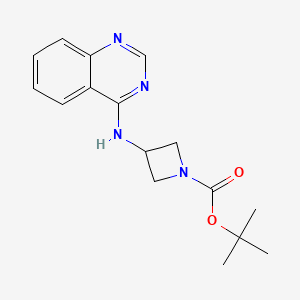
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H20N4O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate” is defined by its molecular formula, C16H20N4O2 . This indicates that it contains 16 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.科学的研究の応用
Anticonvulsant Activity
Quinazoline derivatives have been evaluated for their anticonvulsant properties. For example, a study on a series of quinazoline-4(3H)-ones demonstrated significant anticonvulsant activity in seizure models, highlighting the impact of butyl substitution on the compounds' efficacy. The structure-activity relationship revealed valuable pharmacophoric information, confirmed by molecular docking studies targeting the human carbonic anhydrase II enzyme. This suggests the potential of quinazoline derivatives, possibly including tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate, in the development of anticonvulsant drugs (Abuelizz et al., 2017).
Anti-Inflammatory Effects
Quinoline and quinazoline derivatives have been synthesized and assessed for their anti-inflammatory effects, particularly in the context of disease-modifying antirheumatic drugs (DMARDs). Some compounds showed potent effects in an adjuvant arthritis rat model, providing insights into the structural modifications that enhance anti-inflammatory activity. This research indicates the potential of quinazoline derivatives in treating inflammatory conditions (Baba et al., 1996).
Dual 5-HT Receptor Effects
The pharmacological properties of quinazoline derivatives have been explored for their dual effects as 5-HT1A receptor agonists and 5-HT3 receptor antagonists. Such compounds may offer therapeutic benefits for conditions like diarrhea-predominant irritable bowel syndrome (d-IBS), as demonstrated by their efficacy in IBS-like animal models. This dual receptor activity suggests a novel mechanism for treating d-IBS and potentially other gastrointestinal disorders (Tamaoki et al., 2007).
Inhibition of TGF-β1 Receptor Kinase
Quinazoline derivatives have been identified as potent inhibitors of the TGF-β1 receptor kinase, with implications for treating fibrotic diseases. For instance, one study demonstrated the ability of a quinazoline compound to inhibit gene markers of fibrosis in a nephritis model, suggesting a role for such inhibitors in managing renal fibrosis and possibly other fibrotic conditions (Grygielko et al., 2005).
Antioxidant Activity
Research on tert-butylated compounds, similar in structure to tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate, has revealed their antioxidant potential. For example, 2(3)-tert-Butyl-4-hydroxyanisole (BHA) and related compounds have been shown to enhance the activity of NAD(P)H:quinone reductase, an enzyme involved in detoxification processes, suggesting a protective role against carcinogenesis and toxicity (Benson et al., 1980).
Safety and Hazards
According to the safety data sheet, this compound should be handled with care. If inhaled or comes into contact with skin or eyes, it’s advised to seek fresh air and rinse the affected area with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It’s also recommended to wear appropriate protective equipment when handling this compound .
特性
IUPAC Name |
tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11(9-20)19-14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLXQSZOODGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B2802249.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)




